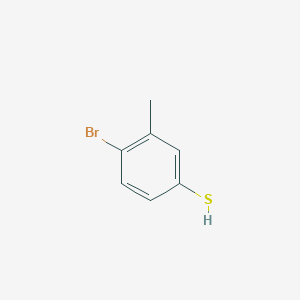

4-Bromo-3-methyl-benzenethiol

説明

4-Bromo-3-methyl-benzenethiol is a compound that could be categorized within the family of brominated aromatic thiols, which are compounds known for their utility in various chemical syntheses, including pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and structural properties.

Synthesis Analysis

The synthesis of brominated benzenethiols and related compounds often involves halogenation reactions where bromine is introduced into an aromatic ring, potentially followed by thiolation processes. For instance, a synthetic pathway to similar compounds has been demonstrated through reactions involving brominated precursors and subsequent functionalization steps (Akbaba et al., 2010).

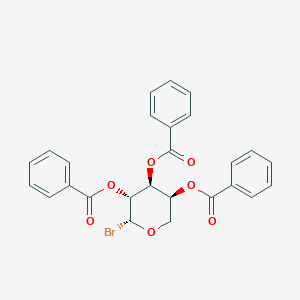

Molecular Structure Analysis

The molecular structure of brominated benzenethiols is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, which significantly influences the electronic distribution, reactivity, and physical properties of the molecule. X-ray crystallography studies on similar brominated compounds reveal insights into C-H···Br, C-Br···Br, and C-Br···π interactions, highlighting the structural diversity and complexity of these molecules (Jones et al., 2012).

科学的研究の応用

Safety And Hazards

4-Bromo-3-methyl-benzenethiol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

特性

IUPAC Name |

4-bromo-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWLHDEWPQTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576478 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-benzenethiol | |

CAS RN |

14395-52-9 | |

| Record name | 4-Bromo-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)